

In-Depth Technical Guide: (1S,2S)-(-)-1-Phenylpropylene Oxide – Structure, Synthesis, and Applications

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Compound of Interest

Compound Name:	(1S,2S)-(-)-1-Phenylpropylene oxide
CAS No.:	4518-66-5
Cat. No.:	B3425691

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Executive Summary

The compound **(1S,2S)-(-)-1-phenylpropylene oxide** (also known as (1S,2S)-trans- β -methylstyrene oxide) is a highly versatile chiral building block utilized extensively in asymmetric synthesis and active pharmaceutical ingredient (API) development. As an optically active epoxide, it serves as a critical electrophilic synthon for stereospecific ring-opening reactions, enabling the synthesis of complex chiral amino alcohols, antifungal agents, and alkaloid derivatives. This whitepaper provides a comprehensive technical analysis of its structural properties, enantioselective synthesis pathways, and analytical characterization protocols.

Structural & Physicochemical Profiling

(1S,2S)-(-)-1-Phenylpropylene oxide is characterized by its rigid oxirane ring fused to a phenyl group and a methyl group in a trans configuration. The stereocenters at C1 and C2 dictate its specific reactivity profile, particularly in SN2 ring-opening reactions where

nucleophilic attack typically occurs at the less sterically hindered aliphatic carbon (C2), or at the benzylic carbon (C1) under Lewis acid catalysis.

Table 1: Key Physicochemical Properties

Property	Value	Method / Condition
IUPAC Name	(2S,3S)-2-Methyl-3-phenyloxirane	Standard IUPAC Nomenclature
CAS Registry Number	4518-66-5	[1]
Molecular Formula	C9H10O	[1]
Molecular Weight	134.18 g/mol	Computed [1]
Density	1.003 g/mL	At 25 °C [2]
Refractive Index (nD20)	1.517	Standard conditions [2]
Optical Activity ([α]D19)	-110°	Neat liquid [2]
Flash Point	69 °C (156.2 °F)	Closed cup [2]

Mechanistic Synthesis & Enantioselective Pathways

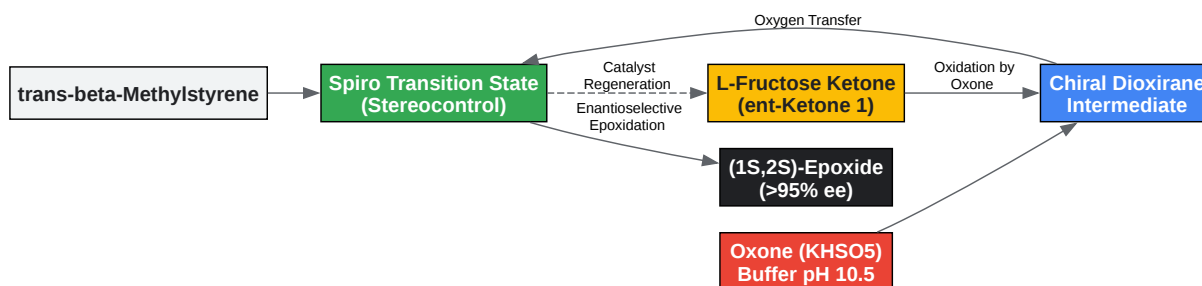
The synthesis of highly enantioenriched **(1S,2S)-(-)-1-phenylpropylene oxide** is typically achieved via two primary methodologies: asymmetric organocatalytic epoxidation or kinetic resolution of the racemic mixture.

Pathway A: Asymmetric Shi Epoxidation

The Shi epoxidation is a benchmark organocatalytic method for the asymmetric epoxidation of unfunctionalized trans-olefins. While the standard D-fructose-derived ketone (Ketone 1) yields the (1R,2R) enantiomer of trans- β -methylstyrene oxide [3], accessing the (1S,2S) configuration requires the use of its enantiomer, the L-fructose-derived ketone (ent-Ketone 1) or an L-sorbose-derived analog [5].

The causality behind the high enantioselectivity lies in the spiro transition state. The chiral dioxirane, generated in situ via the oxidation of ent-Ketone 1 by Oxone (potassium

peroxymonosulfate), approaches the alkene such that steric clashes between the substrate's phenyl/methyl groups and the catalyst's bulky acetal rings are minimized.



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Fig 1. Mechanistic pathway of Shi Epoxidation utilizing L-fructose derived ent-Ketone 1.

Pathway B: Jacobsen's Hydrolytic Kinetic Resolution (HKR)

For scalable industrial applications, Jacobsen's HKR of racemic trans- β -methylstyrene oxide is highly efficient. By employing the (R,R)-salen Co(III)OAc complex, the (1R,2R) enantiomer is selectively hydrolyzed into the corresponding erythro-diol. The (1S,2S) enantiomer remains unreacted and can be recovered in >99% enantiomeric excess (ee). The reaction proceeds via a cooperative bimetallic mechanism where one Co(III) center acts as a Lewis acid to activate the epoxide, while a second Co(III) center delivers the nucleophilic water molecule [4].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Shi Epoxidation using ent-Ketone 1

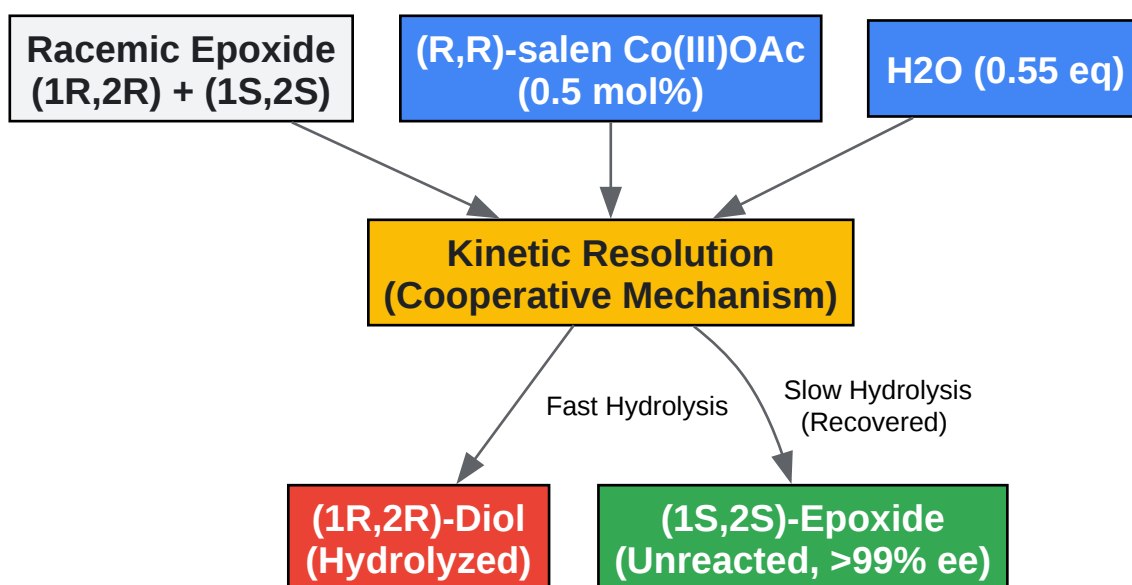
Objective: Synthesize **(1S,2S)-(-)-1-phenylpropylene oxide** from trans- β -methylstyrene.

- Reagent Preparation: Dissolve trans- β -methylstyrene (1.0 eq) and ent-Ketone 1 (0.2-0.3 eq) in a biphasic solvent system of acetonitrile and aqueous buffer (0.05 M Na₂B₄O₇ • 10 H₂O and 0.4 mM Na₂EDTA). Causality Note: The addition of Na₂EDTA is mechanistically required to sequester trace transition metals that would otherwise catalyze the rapid, non-productive decomposition of Oxone into sulfate radicals [3].

- **Oxidant Delivery:** Cool the reaction to 0 °C. Simultaneously add a solution of Oxone (1.4 eq) in aqueous Na₂EDTA and a solution of K₂CO₃ (0.8 M) dropwise over 2 hours via syringe pumps. Causality Note: Maintaining the pH strictly between 10.0 and 10.5 is critical. A lower pH accelerates the Baeyer-Villiger degradation of the chiral ketone catalyst, while a higher pH causes rapid autodecomposition of Oxone [3].
- **Validation & Quenching:** Monitor the reaction via GC using dodecane as an internal standard. Once conversion plateaus, quench the reaction with pentane and extract. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully due to the product's volatility.

Protocol 2: Jacobsen HKR of Racemic Epoxide

Objective: Isolate the (1S,2S) enantiomer via selective hydrolysis.



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Fig 2. Jacobsen HKR workflow isolating the (1S,2S) enantiomer via selective hydrolysis.

- **Catalyst Activation:** Dissolve (R,R)-salen Co(II) complex (0.5 mol%) in toluene. Add acetic acid (1.0 mol%) and stir open to the air for 30 minutes to oxidize the metal center to the catalytically active Co(III)OAc species. Remove the solvent in vacuo.

- Resolution: Add racemic trans- β -methylstyrene oxide (1.0 eq) to the activated catalyst. Cool to 0 °C and add H₂O (0.55 eq) dropwise. Causality Note: Exactly 0.55 equivalents of water are used to ensure the complete hydrolysis of the (1R,2R) enantiomer while leaving the (1S,2S) enantiomer intact.
- Separation: After 12-18 hours (validate completion via chiral GC/HPLC), separate the highly non-polar (1S,2S)-epoxide from the highly polar erythro-diol via fractional distillation or short-path silica gel chromatography (eluting first with hexane/ethyl acetate 9:1 for the epoxide, then 1:1 for the diol).

Analytical Characterization & Quality Control

To ensure structural integrity and enantiomeric purity, the following self-validating analytical parameters must be met:

- ¹H NMR (500 MHz, CDCl₃): δ 1.45 (d, 3H, J = 5.1 Hz, CH₃), 3.03 (qd, 1H, J = 5.1, 2.1 Hz, CH-CH₃), 3.57 (d, 1H, J = 2.1 Hz, CH-Ph), 7.20–7.40 (m, 5H, Ar-H)[3]. The J coupling of 2.1 Hz between the oxirane protons confirms the trans configuration.
- ¹³C NMR (125 MHz, CDCl₃): δ 18.1, 59.2, 59.7, 125.7, 128.2, 128.6, 137.9 [3].
- Chiral HPLC: Enantiomeric excess is validated using a chiral stationary phase. Typical conditions involve a Chiralcel OD-H or Chiralpak AS column, eluting with a hexane/isopropanol mixture (e.g., 99:1 or 98:2 v/v) at 1.0 mL/min, with UV detection at 220 nm. The (1S,2S) and (1R,2R) enantiomers must show baseline resolution.

Applications in Drug Development

(1S,2S)-(-)-1-Phenylpropylene oxide is highly valued in the synthesis of complex APIs due to its predictable stereochemical reactivity:

- Stereospecific α -Lithiation: Treatment of the (1S,2S) epoxide with sec-butyllithium (s-BuLi) and TMEDA at -98 °C yields an α -lithiated oxirane intermediate. This intermediate is remarkably stable at low temperatures and can be trapped with various electrophiles (e.g., aldehydes, alkyl halides) with complete retention of configuration, enabling the synthesis of highly substituted chiral epoxides used in triazole antifungal agents[4].

- Synthesis of Chiral Alkaloids and Amines: Regioselective ring-opening of the epoxide with amine nucleophiles (typically occurring at the C2 position) provides direct access to chiral anti-1,2-amino alcohols. These motifs are structural hallmarks of numerous sympathomimetic drugs, including synthetic cathinone derivatives and ephedrine analogs.

References

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